N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide
Description
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide is a synthetic organic compound characterized by the presence of a brominated indene moiety and a pyridine ring
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-11(14-6-3-7-19-10-14)17(21)20-16-9-13-5-2-4-12(13)8-15(16)18/h3,6-11H,2,4-5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXDMWZJDGTRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)NC2=C(C=C3CCCC3=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide typically involves multiple steps:
Bromination of Indene: The starting material, indene, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine in acetic acid at low temperatures to control the regioselectivity of the reaction.
Formation of the Amide: The brominated indene is then reacted with 2-pyridin-3-ylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors for the bromination step to ensure precise control over reaction conditions and minimize by-products. Additionally, the amide formation step might be conducted using automated systems to streamline the process and reduce human error.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the indene or pyridine rings. For example, oxidation using potassium permanganate can introduce hydroxyl groups, while reduction with lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
- Substitution
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